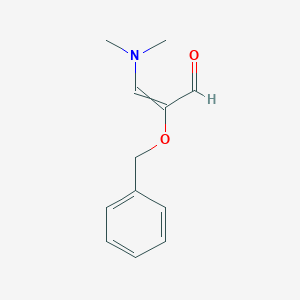
2-Benzyloxy-3-(dimethylamino)acrolein
Número de catálogo B8719101
Peso molecular: 205.25 g/mol
Clave InChI: YPUSLQFSBBYBCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08012989B2
Procedure details


2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde (10.95 g, 53.3 mmol) was dissolved in N-methylpyrrolidone (85 mL), the solution was added with guanidine hydrochloride (15.3 g, 160 mmol), and then the mixture was added with sodium hydride (50% in oil, 15.3 g, 320 mmol) with stirring on an ice bath, and stirred on an oil bath at 80° C. for 1 hour. The reaction mixture was added with water on an ice bath to decompose excessive sodium hydride, and then extracted with ether and water, and the organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:acetone=10:1→4:1→2:1→1:1), and the concentrated residue was washed with ether-hexane, and taken by filtration to obtain 5-(benzyloxy)pyrimidin-2-amine (6.99 g, 65%) as pale yellow solid.






Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[CH:12]N(C)C)[CH:10]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:17][C:18]([NH2:20])=[NH:19].[H-].[Na+].O>CN1CCCC1=O>[CH2:1]([O:8][C:9]1[CH:10]=[N:19][C:18]([NH2:20])=[N:17][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(C=O)=CN(C)C
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(=N)N
|
Step Three
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring on an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred on an oil bath at 80° C. for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether and water
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:acetone=10:1→4:1→2:1→1:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
the concentrated residue was washed with ether-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
taken by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=NC(=NC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.99 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
